molecular formula C23H22N6O2 B3237899 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396708-93-2

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Cat. No. B3237899
CAS RN: 1396708-93-2
M. Wt: 414.5
InChI Key: FXVKXSCBYCZKOI-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring structure made up of three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include our compound of interest, have been extensively studied for their diverse biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Antioxidant Activity

Some derivatives of pyrazoles have shown significant antioxidant activity . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated for their radical scavenging activity by DPPH assay . Some of these compounds showed good radical scavenging activity, even more active than ascorbic acid used as standard .

Anticancer Activity

Several pyrazole derivatives have demonstrated cytotoxicity on several human cell lines . Some drugs currently on the market, which have the pyrazole ring as the key structural motif, have been approved for the treatment of different types of cancer . In particular, compound 3i proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cell .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

Antimalarial Activity

The same compound 13 was also evaluated for its antimalarial activity .

Therapeutic Potential

Imidazole containing compounds, which include some pyrazole derivatives, have shown good antimicrobial potential .

SAR Study

The SAR (Structure-Activity Relationship) study reveals that the derivatives embedded electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to standard with IC50 values 0.426 μM ± 0.455 and 0.608 μM ± 0.408 .

Synthesis

The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been covered in several studies .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it exhibits promising biological activity, it could be further studied for potential use in drug development .

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-17-19(15-25-29(17)18-7-3-2-4-8-18)22(30)26-11-13-27(14-12-26)23(31)20-16-24-28-10-6-5-9-21(20)28/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVKXSCBYCZKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C(=O)C4=C5C=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
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(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

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